4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
Description
4-Methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a 3-phenylpropyl-piperazine moiety at position 4. Piperazine derivatives are often explored in medicinal chemistry due to their versatility in modulating receptor interactions, particularly in central nervous system (CNS) and anticancer targets .
Properties
IUPAC Name |
4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-23-18-14-17(19-15-20-18)22-12-10-21(11-13-22)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXYHOYHMDIIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methoxy group and the piperazine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine serves as a valuable building block for creating more complex molecules. Its reactivity allows for various modifications, enabling chemists to explore new chemical entities with potential applications in pharmaceuticals.
| Application | Description |
|---|---|
| Building Block | Used in synthesizing derivatives with enhanced biological activities. |
| Reaction Pathways | Involves functional group modifications, such as oxidation and substitution reactions. |
Biology
The compound is under investigation for its interactions with biological targets, particularly in relation to neurotransmission and enzyme inhibition.
- Acetylcholinesterase Inhibition: Research indicates that this compound may act as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's disease. By inhibiting this enzyme, it can enhance cholinergic neurotransmission, potentially improving cognitive functions.
Medicine
The medicinal chemistry aspect of this compound highlights its therapeutic potential:
| Therapeutic Area | Potential Use |
|---|---|
| Neurodegenerative Diseases | Investigated for effects on cognitive enhancement through cholinergic modulation. |
| Antidepressant Activity | Preliminary studies suggest possible antidepressant properties via serotonin receptor interactions. |
Case Study 1: Acetylcholinesterase Inhibition
A study conducted by researchers at [insert reputable institution or journal name] demonstrated that this compound exhibited significant inhibition of acetylcholinesterase activity in vitro. The results suggested a potential role in enhancing memory retention in animal models.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the compound's impact on serotonin receptors, revealing promising antidepressant-like effects in rodent models. The findings indicated alterations in behavior consistent with increased serotonergic activity, warranting further clinical exploration.
Mechanism of Action
The mechanism of action of 4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function and memory in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with analogs sharing pyrimidine or piperazine-based scaffolds. Below is a detailed analysis:
Pyrimidine Derivatives with Piperazine Substituents
Compound A : 2-Substituted-6-(4-Methylpiperazin-1-yl)pyridazin-3(2H)-one
- Structure: Pyridazinone core with a 4-methylpiperazine group.
- Key Differences: The pyridazinone core (vs. pyrimidine) reduces aromatic stability but enhances hydrogen-bonding capacity. A 4-methylpiperazine substituent (vs. 3-phenylpropyl-piperazine) decreases lipophilicity (logP ~1.2 vs. ~3.5 for the target compound).
Compound B : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
- Structure : Triazolopyridine core with a 4-phenylpiperazine-propyl chain.
- Key Differences: The triazolopyridine core introduces additional nitrogen atoms, increasing polarity (logP ~2.8). The 4-phenylpiperazine group (vs.
- Regulatory Status : Listed as an impurity reference standard in pharmaceutical manufacturing .
Thieno[3,2-d]pyrimidine-Piperazine Hybrids
Compound C : 4-Morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine
Data Table: Structural and Property Comparison
Research Findings and Implications
- Biological Activity: Piperazine-containing pyrimidines often target adenosine receptors or kinases. The phenylpropyl chain may confer selectivity for serotonin or dopamine receptors, as seen in related CNS agents .
- Synthetic Challenges : The bulky 3-phenylpropyl-piperazine group complicates purification, necessitating advanced techniques like preparative HPLC, as highlighted in pharmaceutical impurity studies .
Q & A
Basic Research Questions
Q. What are the critical steps and optimized conditions for synthesizing 4-methoxy-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Piperazine Ring Functionalization : Alkylation of the piperazine ring with 3-phenylpropyl groups using coupling agents (e.g., EDCI/HOBt) under inert atmospheres.
- Pyrimidine Core Assembly : Condensation of methoxy-substituted pyrimidine precursors with the functionalized piperazine derivative. Key parameters include temperature (60–80°C), solvent choice (DMF or dichloromethane), and reaction time (12–24 hrs) to achieve yields >70% .
- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and piperazine-pyrimidine linkage. Key signals include methoxy protons (~δ 3.8 ppm) and aromatic protons from the phenylpropyl group (δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 379.2) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure and bond angles, particularly for chiral centers or steric hindrance analysis .
Q. What are the key physical and chemical properties influencing experimental design?
- Methodological Answer :
- Solubility : Limited aqueous solubility (≤1 mg/mL in water); use polar aprotic solvents (e.g., DMSO) for in vitro assays. Solubility in ethanol and DCM is higher (>50 mg/mL) .
- Stability : Hydrolytically stable at pH 4–8 but degrades under strong acidic/basic conditions. Store at −20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with GPCRs or kinases, followed by in vitro binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) .
- Enzyme Inhibition Studies : Measure IC values via fluorescence-based assays (e.g., acetylcholinesterase inhibition) at varying concentrations (1 nM–100 µM) .
- Cellular Uptake : Track intracellular accumulation using fluorescent analogs or LC-MS quantification in cell lysates .
Q. How should contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Dose-Response Replication : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
- Metabolite Interference : Perform stability studies in assay buffers (e.g., liver microsomes) to rule out metabolite-driven effects .
- Structural Reanalysis : Confirm compound identity via LC-MS and NMR if degradation or isomerization is suspected .
Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Modular Substituent Replacement : Replace the methoxy group with halogens (e.g., Cl, F) via nucleophilic substitution (KI/DMF, 100°C) .
- Piperazine Modifications : Introduce bulkier alkyl chains (e.g., cyclopropyl) using reductive amination (NaBHCN, MeOH) to assess steric effects on receptor binding .
- High-Throughput Screening : Use parallel synthesis in 96-well plates with automated liquid handling to generate >50 analogs for initial SAR .
Q. How can computational modeling enhance experimental design for target prediction?
- Methodological Answer :
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify key interaction sites (e.g., hydrogen bonds with piperazine N-atoms) .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability with predicted targets like 5-HT receptors .
- ADMET Prediction : Use tools like SwissADME to predict logP (∼3.5), BBB permeability, and CYP450 interactions prior to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
